Furazolidone - 67-45-8

Furazolidone

Catalog Number: EVT-268844
CAS Number: 67-45-8
Molecular Formula: C8H7N3O5
Molecular Weight: 225.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.
Furazolidone can cause cancer according to The Environmental Protection Agency (EPA).
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Future Directions
  • Developing novel drug delivery systems: Exploring alternative drug delivery systems, such as nanoparticles or microencapsulation, to improve furazolidone's efficacy and reduce its toxicity. []
  • Investigating synergistic effects with other antimicrobials: Studying the potential synergistic effects of furazolidone in combination with other antimicrobial agents to combat multidrug-resistant pathogens. []
  • Developing analytical methods for residue monitoring: Developing more sensitive and reliable analytical methods for detecting and quantifying furazolidone residues in food products. [, ]
  • Exploring alternative applications: Investigating the potential of furazolidone in non-antimicrobial applications, such as anticancer activity or modulation of signaling pathways. [, ]
Source and Classification

Furazolidone is derived from nitrofuran compounds and is known for its broad-spectrum antibacterial activity. It is marketed under various brand names, including Furoxone and Dependal-M. The compound is classified as a small molecule drug with both antibacterial and antiprotozoal properties. Its chemical formula is C8H7N3O5C_8H_7N_3O_5, with a molar mass of approximately 225.16 g/mol .

Synthesis Analysis

The synthesis of furazolidone involves several steps, primarily utilizing hydrazine hydrate and nitrofuran derivatives. A notable method includes:

  1. Preparation of Beta-Hydroxyethylhydrazine: Ethylene oxide gas is introduced into hydrazine hydrate at elevated temperatures (65-75 °C) to form beta-hydroxyethylhydrazine.
  2. Formation of 3-Amino-2-Oxazolidinone: This intermediate is reacted with sodium methoxide in methanol and dimethyl carbonate to yield 3-amino-2-oxazolidinone.
  3. Final Reaction: The 3-amino-2-oxazolidinone undergoes acid hydrolysis with hydrochloric acid and the addition of 5-nitryl furfural ester diacetate, followed by heating to obtain the final product, furazolidone.

This method demonstrates a high yield and environmental safety compared to previous techniques that utilized more complex equipment .

Molecular Structure Analysis

Furazolidone features a unique molecular structure characterized by the presence of a nitro group attached to a furan ring and an oxazolidinone moiety. The structural formula can be represented as follows:

  • IUPAC Name: 3-[(E)-[(5-nitrofuran-2-yl)methylidene]amino]-1,3-oxazolidin-2-one
  • Structural Characteristics:
    • Contains a furan ring which contributes to its biological activity.
    • The nitro group plays a crucial role in its mechanism of action by forming reactive intermediates that interact with bacterial DNA.

The compound's three-dimensional structure can be visualized using various chemical modeling tools .

Chemical Reactions Analysis

Furazolidone participates in several chemical reactions that are vital for its antibacterial activity:

  1. Nitro Reduction: In microbial cells, furazolidone undergoes enzymatic reduction of its nitro group to form reactive metabolites.
  2. DNA Binding: The resulting free radicals can bind to bacterial DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  3. Metabolism: Furazolidone is metabolized primarily through nitro-reduction pathways to produce metabolites like 3-amino-2-oxazolidinone, which also exhibit biological activity .
Mechanism of Action

The mechanism by which furazolidone exerts its antibacterial effects involves several key processes:

  • DNA Interaction: Furazolidone binds to bacterial DNA, causing cross-linking that disrupts the integrity of the DNA structure.
  • Inhibition of Enzymatic Activity: It inhibits monoamine oxidase activity, which can lead to increased levels of neurotransmitters in certain contexts.
  • Induction of Mutations: The drug's interaction with DNA results in mutations that can hinder bacterial growth and replication .
Physical and Chemical Properties Analysis

Furazolidone exhibits distinct physical and chemical properties:

  • State: Solid at room temperature
  • Melting Point: Approximately 254-256 °C
  • Solubility: Limited solubility in water (40 mg/L at 25 °C)
  • LogP (Partition Coefficient): -0.04, indicating low lipophilicity .

These properties influence its formulation as a pharmaceutical agent and its bioavailability.

Applications

Furazolidone has diverse applications across different fields:

  1. Medical Uses:
    • Treatment of gastrointestinal infections such as traveler's diarrhea caused by bacteria like Escherichia coli and protozoa like Giardia lamblia.
    • Historically used for treating peptic ulcers linked to Helicobacter pylori infections.
  2. Veterinary Medicine:
    • Employed in aquaculture for treating fish diseases caused by parasites such as Myxobolus cerebralis.
  3. Laboratory Use:
    • Utilized for differentiating between micrococci and staphylococci in microbiological studies .

Despite its effectiveness, the use of furazolidone has been restricted in some regions due to safety concerns related to toxicity and potential mutagenicity.

Furazolidone remains an important compound in pharmacology due to its unique mechanisms and broad-spectrum activity against various pathogens. Understanding its synthesis, structure, reactions, mechanisms, properties, and applications provides valuable insights into its role in medicine and research.

Mechanistic Biochemistry of Furazolidone Action

Furazolidone (C~8~H~7~N~3~O~5~) is a synthetic nitrofuran derivative exhibiting broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as protozoan parasites. Its primary mechanism involves enzymatic bioactivation and subsequent disruption of critical microbial biochemical pathways [1] [4].

Enzymatic Inhibition Pathways in Microbial Systems

Monoamine Oxidase (MAO) Inhibition Dynamics

Furazolidone functions as a competitive inhibitor of monoamine oxidase (MAO), an enzyme critical for neurotransmitter catabolism. Upon cellular entry, it binds irreversibly to the flavin adenine dinucleotide (FAD) cofactor within the MAO active site. This inhibition prevents the oxidative deamination of neurotransmitters (serotonin, dopamine, norepinephrine) and dietary amines (tyramine), leading to their accumulation. MAO exists as two isoforms:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine
  • MAO-B: Preferentially degrades dopamine and phenylethylamine

Furazolidone exhibits non-selective inhibition across both isoforms at therapeutic concentrations, distinguishing it from selective MAO-B inhibitors like selegiline. The covalent modification of the FAD cofactor results in prolonged enzymatic inactivation, persisting beyond the drug's pharmacokinetic presence due to the requirement for de novo enzyme synthesis [2] [5].

Table 1: Biochemical Targets of Furazolidone in Enzymatic Inhibition

Target EnzymeInhibition TypeBiological ConsequenceIsoform Specificity
Monoamine Oxidase (MAO)Irreversible, competitiveAccumulation of neurotransmitters (serotonin, dopamine, norepinephrine)Non-selective (MAO-A & MAO-B)
Bacterial NitroreductasesSubstrate activationGeneration of cytotoxic reactive intermediatesN/A
DNA gyrase/topoisomeraseIndirect (via reactive intermediates)DNA strand breaks and cross-linksN/A

Disruption of Bacterial DNA Replication via Nitrofuran Redox Cycling

The antimicrobial efficacy of furazolidone against bacteria is primarily mediated through its redox-active nitro group (NO~2~). Bacterial nitroreductases (e.g., NfsA and NfsB in E. coli) catalyze the reduction of this group through a series of single-electron transfers:

  • Initial reduction: NO~2~ → Nitro radical anion (NO~2~•⁻)
  • Further reduction: Nitro radical anion → Nitroso (NO) → Hydroxylamine (NH~2~OH) intermediates
  • Reactive species formation: Superoxide (O~2~•⁻), hydrogen peroxide (H~2~O~2~), and hydroxyl radicals (•OH) generated via redox cycling under aerobic conditions

These reactive intermediates covalently modify bacterial DNA through two primary mechanisms:

  • DNA strand breaks: Radical-mediated cleavage of phosphodiester bonds
  • Inter-strand cross-links: Formation of covalent bridges between complementary DNA strands, particularly between guanine residues

DNA cross-linking catastrophically disrupts replication and transcription. In vitro studies with Vibrio cholerae demonstrate that furazolidone induces dose-dependent DNA inter-strand cross-links, quantified through hydroxyapatite chromatography and thermal denaturation profiles. This damage impairs DNA unwinding and prevents the progression of replication forks. Bacteria with mutations in nitroreductase genes (nfsA, nfsB) or DNA repair machinery (e.g., RecF) exhibit significantly enhanced resistance to furazolidone. The RecF protein—an ATP-dependent DNA repair enzyme—is essential for processing furazolidone-induced DNA damage, with ATP binding, hydrolysis, and dimerization all required for its function in replication fork recovery [1] [6] [9].

Table 2: Impact of Bacterial Mutations on Furazolidone Sensitivity

Mutation TargetGene/Pathway AffectedEffect on Furazolidone IC₅₀Mechanistic Basis
Nitroreductase deficiencynfsA, nfsB≥8-fold increaseReduced bioactivation of nitro group
Riboflavin biosynthesisribB, ribE≥4-fold increaseDecreased FAD synthesis → reduced nitroreductase activity
DNA repair machineryrecF≥16-fold increaseImpaired processing of DNA cross-links

Molecular Interactions with Protozoan Targets

Anti-Giardial Mechanisms Through Thiol Metabolism Interference

Furazolidone exerts potent giardicidal activity against Giardia duodenalis trophozoites through thiol-directed chemical reactions. Unlike bacteria, Giardia lacks glutathione-based antioxidant systems but possesses abundant cysteine-rich proteins and cysteine-dependent enzymes critical for pathogenesis. The molecular basis involves:

  • Thiol group adduction: Reactive intermediates of furazolidone reduction form covalent adducts with cysteine thiols (–SH), disrupting enzyme function
  • Cysteine protease inhibition: Critical virulence factors including giardipain-1 (a cathepsin B-like protease) are inhibited through modification of catalytic cysteine residues (IC~50~ = 8.2 μM)

Structure-activity relationship studies demonstrate that the anti-giardial efficacy of nitrofurans correlates with their Highest Occupied Molecular Orbital (HOMO) energy levels. Compounds with lower HOMO energy (e.g., furazolidone derivatives) exhibit greater electrophilicity and enhanced thiol-modifying capacity. This modification triggers:

  • Loss of membrane integrity and osmotic dysregulation
  • Impaired oxidoreductase and diesterase activities
  • Morphological changes including cytoplasmic vacuolization and plasma membrane disruption
  • Apoptosis-like cell death without oxidative stress involvement

The absence of classical antioxidant systems (catalase, glutathione reductase) in Giardia enhances susceptibility to thiol-targeting agents [4] [7].

Trichomonacidal Activity via Oxidative Stress Induction

Furazolidone induces lethal oxidative stress in Trichomonas vaginalis through mechanisms distinct from its DNA-damaging effects in bacteria:

  • Inhibition of antioxidant enzymes: Downregulation of NADH oxidase, flavin reductase, superoxide dismutase, peroxiredoxin, and rubrerythrin at the transcriptional level (quantified via qRT-PCR)
  • Superoxide anion accumulation: Impaired detoxification leads to O~2~•⁻ buildup, disrupting redox homeostasis
  • Protein denaturation: Oxidation of iron-sulfur clusters in critical metabolic enzymes

In vitro exposure to furazolidone triggers:

  • Oxidative protein damage: Induction of stress response proteins (35–165 kDa range) analogous to heat shock proteins
  • Morphological changes: Reduction in cell size, increased granularity, and membrane blebbing
  • Apoptosis-like death: Phosphatidylserine externalization without loss of membrane integrity (Annexin V+/PI– phenotype)

The oxidative stress response develops gradually, requiring 150–180 minutes for full manifestation. This delayed response differentiates furazolidone from rapid tidal agents like metronidazole. Crucially, furazolidone remains effective against metronidazole-resistant strains due to its distinct mechanism [3] [8].

Table 3: Protozoan Molecular Targets of Furazolidone

Target PathogenPrimary Molecular TargetDownstream EffectsTranscriptional Changes
Giardia duodenalisCysteine residues in proteases (e.g., giardipain-1)Loss of membrane integrity; Diesterase inhibition; Apoptosis-like deathNot characterized
Trichomonas vaginalisAntioxidant enzymes (e.g., NADH oxidase, flavin reductase)Superoxide accumulation; Oxidative protein denaturation; Apoptosis markers↓ NADH oxidase, SOD, peroxiredoxin, rubrerythrin; ↑ Flavodiiron protein

Properties

CAS Number

67-45-8

Product Name

Furazolidone

IUPAC Name

3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-

InChI Key

PLHJDBGFXBMTGZ-UITAMQMPSA-N

SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C

Synonyms

Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon;

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

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